2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of DFHO consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an ethyl group, which is further connected to a benzyl group. The benzyl group is substituted with two fluorine atoms at the 3rd and 5th positions.Physical and Chemical Properties Analysis
The physical and chemical properties of DFHO, such as its melting point, boiling point, and density, are not provided in the search results. This information might be available in specialized chemical databases or literature .Scientific Research Applications
Chemical Interactions and Synthesis
- The compound has been studied in the context of nucleophilic aromatic substitution reactions, where piperidine derivatives, such as the one , are reacted with nitro-aromatic compounds to yield various products. These reactions are crucial for understanding the chemical behavior of such compounds and their potential applications in synthesis and drug development (Pietra & Vitali, 1972).
Pharmacological Properties
- In the realm of pharmacology, compounds with a piperidine structure, like "2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride," have been investigated for their potential therapeutic applications. For example, donepezil, a piperidine derivative, is recognized for its use in treating Alzheimer's disease due to its central acetylcholinesterase inhibitory activity, highlighting the therapeutic significance of piperidine derivatives in neurological conditions (Román & Rogers, 2004).
Neuropharmacological Activity
- Piperidine derivatives have been extensively studied for their unique spectrum of pharmacological activity, including their effects on the central nervous system. For example, phencyclidine, a well-known piperidine derivative, has been examined for its complex pharmacological actions, providing insights into the neurobiological mechanisms of drugs with similar structures (Domino, 1964).
Antioxidant Activity
- Piperidine compounds are also explored for their antioxidant properties, as seen in studies where similar structures are analyzed for their ability to scavenge free radicals and protect against oxidative damage. This line of research underscores the potential of piperidine derivatives in developing antioxidant therapies (Ilyasov et al., 2020).
Safety and Hazards
Future Directions
Piperidine derivatives, including DFHO, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including DFHO, is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-[2-[(3,5-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-12-7-11(8-13(16)9-12)10-18-6-4-14-3-1-2-5-17-14;/h7-9,14,17H,1-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQWTCOFPNNHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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